molecular formula C15H14O2S B1329377 4,4'-Dimethoxythiobenzophenone CAS No. 958-80-5

4,4'-Dimethoxythiobenzophenone

Cat. No. B1329377
CAS RN: 958-80-5
M. Wt: 258.3 g/mol
InChI Key: TUKGAYSGFQWDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-Dimethoxythiobenzophenone is an organic compound . It is a compound with spectra: 16 NMR, 2 FTIR, 1 Raman, and 4 MS (GC) .


Molecular Structure Analysis

The molecular weight of 4,4’-Dimethoxythiobenzophenone is 258.33 g/mol . The molecular formula is C15H14O2S . It contains total 33 bond(s); 19 non-H bond(s), 13 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 2 ether(s) (aromatic) and 1 thioketone(s) .


Chemical Reactions Analysis

The reaction of 4,4’-dimethoxythiobenzophenone with Grignard reagents was investigated kinetically by stopped-flow spectroscopy . The reaction of this thioketone with methylmagnesium bromide in ether at 25.0(DEGREES)C was found to be first order in thioketone and first order in Grignard .

Scientific Research Applications

Formation in Chemical Reactions

4,4'-Dimethoxythiobenzophenone has been studied in various chemical reactions. It reacts with tetracyanoethylene to form a unique 2:1 adduct with the structure of thiacyclopent-2-ene, demonstrating its potential in synthetic chemistry (Okuma & Tsujimoto, 2001). Additionally, its reactions with monosubstituted oxiranes in the presence of a Lewis acid have been studied, yielding 1,3-oxathiolanes and other adducts, showcasing its versatility in organic synthesis (Fu, Linden, & Heimgartner, 2003).

Role in Photodecarboxylation Reactions

4,4'-Dimethoxythiobenzophenone has been utilized in photodecarboxylation reactions, particularly in microflow conditions. Its involvement in these reactions has been proven to offer superior results compared to traditional methods, highlighting its significance in photochemical processes (Shvydkiv, Nolan, & Oelgemöller, 2011).

Interaction with Other Chemicals

Research has also been conducted on the reactions of 4,4'-dimethoxythiobenzophenone with various other chemicals, such as carbon disulfide, demonstrating its reactive nature and potential applications in diverse chemical reactions (Williams, Yarbrough, Crochet, & Wells, 1970).

Involvement in Free Radical Reactions

The compound has been studied for its role in free radical reactions, particularly in ethereal solutions. The findings from these studies provide insights into the stability and efficiency of free-radical trapping by diaryl thioketones, which could be beneficial in various scientific applications (Kito & Ohno, 1973).

properties

IUPAC Name

bis(4-methoxyphenyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2S/c1-16-13-7-3-11(4-8-13)15(18)12-5-9-14(17-2)10-6-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUKGAYSGFQWDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241966
Record name 4,4'-Dimethoxythiobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dimethoxythiobenzophenone

CAS RN

958-80-5
Record name Bis(4-methoxyphenyl)methanethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=958-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dimethoxythiobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958805
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Dimethoxythiobenzophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-Dimethoxythiobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-dimethoxythiobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.263
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Dimethoxythiobenzophenone
Reactant of Route 2
4,4'-Dimethoxythiobenzophenone
Reactant of Route 3
4,4'-Dimethoxythiobenzophenone
Reactant of Route 4
Reactant of Route 4
4,4'-Dimethoxythiobenzophenone
Reactant of Route 5
Reactant of Route 5
4,4'-Dimethoxythiobenzophenone
Reactant of Route 6
4,4'-Dimethoxythiobenzophenone

Citations

For This Compound
138
Citations
BB Adeleke, KS Chen, JKS Wan - Journal of Organometallic Chemistry, 1981 - Elsevier
Various reactions of Group IVB organometallic radicals with 4,4′-dimethoxybenzophenone, 4,4′-dimethoxythiobenzophenone, and 3-ethyl-2-thioxo-4-oxazolidione were studied by …
Number of citations: 32 www.sciencedirect.com
K Okuma, Y Tsujimoto - … An International Journal of Main Group …, 2001 - Wiley Online Library
The reaction of 4,4′‐dimethoxythiobenzophenone (1a) with tetracyanoethylene (TCNE) afforded an unusual type of 2:1 adduct with the structure of thiacyclopent‐2‐ene (5a). On the …
Number of citations: 6 onlinelibrary.wiley.com
Y Ohnishi, A Ohno - Bulletin of the Chemical Society of Japan, 1973 - journal.csj.jp
Photochemical reduction of thiobenzophenone by 1,4-dihydrobenzene, 1,4-dihydronaphthalene, 9,10-dihydroanthracene, 1,3,5-cycloheptatriene, and acridane was studied. Relative …
Number of citations: 16 www.journal.csj.jp
AR Siedle - Journal of Organometallic Chemistry, 1981 - Elsevier
and the doubly o&o-metallated compound (C6H,N=NC6H,)Pd,(F,acac),. Similar single metal- lations occur with benzylideneanilin Page 1 11.5 Journal of Organometaliic Chemistry. 208 …
Number of citations: 40 www.sciencedirect.com
HB Williams, FM Hilburn, K Yarbrough - Analytica Chimica Acta, 1964 - Elsevier
The reaction of clcment; Ll sulfur with N-(4, 4’-dimethoxybenzol~ ydrilidenc) benzylamine,(CH~ OC~ M~)~ C= NCI~~, C, IH~,, Schonbcrg’s rcqent, was reported by Sc~ osuer~ AND Cil< …
Number of citations: 4 www.sciencedirect.com
HB Williams, KN Yarbrough, KL Crochet, DV Wells - Tetrahedron, 1970 - Elsevier
The reaction of 4,4′-dimethoxydiphenylmethanimine with carbon disulfide in bromoform was studied at temperatures of 40, 50, and 60 in sealed tubes. The products from this reaction …
Number of citations: 7 www.sciencedirect.com
J Dupont, N Beydoun, M Pfeffer - Journal of the Chemical Society …, 1989 - pubs.rsc.org
The cyclopalladation reactions of several sulphur-containing ligands have been investigated. The thioethers benzyl methyl sulphide, methyl naphthyl sulphide, 2,6-dimethylphenyl …
Number of citations: 106 pubs.rsc.org
SA Fradenburgh - 1983 - search.proquest.com
The mechanism of the reaction of 4, 4'-dimethoxythiobenzophenone with Grignard reagents was investigated kinetically by stopped-flow spectroscopy. The reaction of this thioketone …
Number of citations: 3 search.proquest.com
B Zwanenburg, L Thijs, J Strating - Recueil des Travaux …, 1967 - Wiley Online Library
The preparation of sulfines by oxidation of thioketones is described. Thiobenzophenone‐S‐oxide (I) and 4,4′‐dimethoxythiobenzophenone‐S‐oxide (II) were obtained by oxidizing the …
Number of citations: 81 onlinelibrary.wiley.com
A Fedorov, C Fu, A Linden, H Heimgartner - 2005 - Wiley Online Library
The reactions of 4,4'‐dimethoxythiobenzophenone (1), 9H‐xanthene‐9‐thione (2), and adamantane‐2‐thione (3) with (R)‐2‐vinyloxirane [(R)‐6] in the presence of SiO 2 in anhydrous …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.